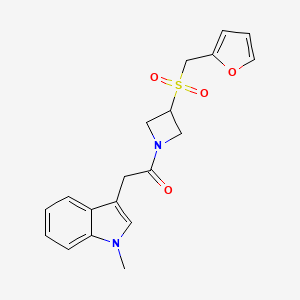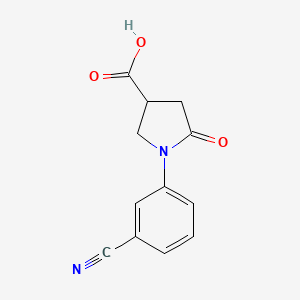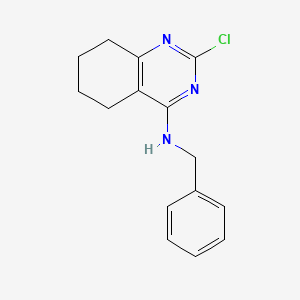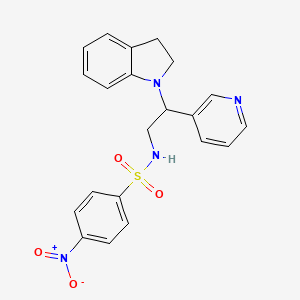![molecular formula C15H19ClN2O3 B2850678 4-[(4-Chlorophenyl)amino]-4-oxo-3-(piperidin-1-yl)butanoic acid CAS No. 708238-92-0](/img/structure/B2850678.png)
4-[(4-Chlorophenyl)amino]-4-oxo-3-(piperidin-1-yl)butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(4-Chlorophenyl)amino]-4-oxo-3-(piperidin-1-yl)butanoic acid: is a complex organic compound that has garnered attention in scientific research due to its potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a chlorophenyl group, an amino group, a piperidinyl group, and a butanoic acid moiety, making it a versatile molecule for different chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Chlorophenyl)amino]-4-oxo-3-(piperidin-1-yl)butanoic acid typically involves multiple steps, starting with the reaction of 4-chlorophenylamine with a suitable carboxylic acid derivative. One common method is the reaction of 4-chlorophenylamine with piperidine-1-carbonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an aprotic solvent like dichloromethane at a temperature of around 0°C to room temperature.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch reactors. The choice of reactor depends on the desired scale and efficiency of the process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : The amino group can be oxidized to form a nitro group.
Reduction: : The carbonyl group can be reduced to an alcohol.
Substitution: : The chlorine atom in the chlorophenyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: : Common reagents include potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂). The reaction is typically carried out in an acidic or neutral medium.
Reduction: : Common reagents include lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄). The reaction is usually performed in anhydrous ether or THF.
Substitution: : Common reagents include nucleophiles such as sodium methoxide (NaOCH₃) or sodium cyanide (NaCN). The reaction is often carried out in polar aprotic solvents like DMF or DMSO.
Major Products Formed
Oxidation: : Formation of 4-chloronitrobenzene.
Reduction: : Formation of 4-chlorophenylamine.
Substitution: : Formation of various substituted phenyl compounds depending on the nucleophile used.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: : It can be used as a building block for the synthesis of more complex molecules.
Biology: : It may serve as a probe or inhibitor in biochemical studies.
Medicine: : It has potential as a lead compound in drug discovery, particularly in the development of new pharmaceuticals.
Industry: : It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 4-[(4-Chlorophenyl)amino]-4-oxo-3-(piperidin-1-yl)butanoic acid exerts its effects depends on its molecular targets and pathways. For example, if used as a drug, it may interact with specific enzymes or receptors in the body, leading to therapeutic effects. The exact mechanism would need to be determined through detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
This compound is unique due to its specific combination of functional groups. Similar compounds include:
4-[(4-Methoxyphenyl)amino]-4-oxo-3-(piperidin-1-yl)butanoic acid: : Similar structure but with a methoxy group instead of a chloro group.
4-[(4-Nitrophenyl)amino]-4-oxo-3-(piperidin-1-yl)butanoic acid: : Similar structure but with a nitro group instead of a chloro group.
These compounds differ in their electronic properties and reactivity, which can lead to different biological and chemical behaviors.
Properties
IUPAC Name |
4-(4-chloroanilino)-4-oxo-3-piperidin-1-ylbutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClN2O3/c16-11-4-6-12(7-5-11)17-15(21)13(10-14(19)20)18-8-2-1-3-9-18/h4-7,13H,1-3,8-10H2,(H,17,21)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMLWUHZRWGUUDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(CC(=O)O)C(=O)NC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-methyl-2-({1-[2-(2H-1,2,3-triazol-2-yl)ethyl]piperidin-4-yl}methoxy)pyridine](/img/structure/B2850595.png)
![2-[(4-{[(3,5-dimethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2850596.png)

![N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]adamantane-1-carboxamide](/img/structure/B2850598.png)
![3-[4-(Acetylamino)phenyl]-2-phenylpropanoic acid](/img/structure/B2850599.png)
![N-(2,4-dimethylphenyl)-5-methyl-1-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2850601.png)


![5-Bromo-6-fluorobenzo[d]thiazol-2-amine](/img/structure/B2850607.png)

![2-(2,5-dimethylbenzenesulfonyl)-2-[3-(3-methylpiperidin-1-yl)quinoxalin-2-yl]acetonitrile](/img/structure/B2850609.png)
![3-hydroxy-3-(thiophen-2-yl)-1-(o-tolyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2850610.png)
![ethyl 2-[3-(4-methoxystyryl)-6-oxo-1(6H)-pyridazinyl]propanoate](/img/structure/B2850613.png)
![N-(4-methoxyphenyl)-2-({3-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide](/img/structure/B2850615.png)
